Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate
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Overview
Description
Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate is an organic compound with a complex structure that includes both ester and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with a thiol compound under basic conditions, followed by oxidation to introduce the hydroxymethylidene group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted esters
Scientific Research Applications
Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of biomolecules, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(hydroxymethylidene)-3-oxobutanoate: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
Methyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(hydroxymethylidene)-4-(methylthio)-3-oxobutanoate: Similar but with a different sulfur-containing group.
Uniqueness
This compound is unique due to the presence of both ester and thioether functional groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
338766-56-6 |
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Molecular Formula |
C8H12O4S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
ethyl 2-(hydroxymethylidene)-4-methylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C8H12O4S/c1-3-12-8(11)6(4-9)7(10)5-13-2/h4,9H,3,5H2,1-2H3 |
InChI Key |
CVJFPNGGDQSWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CO)C(=O)CSC |
Origin of Product |
United States |
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